molecular formula C18H11ClFN3OS2 B2767292 5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide CAS No. 895012-43-8

5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

Cat. No. B2767292
CAS RN: 895012-43-8
M. Wt: 403.87
InChI Key: ZXYLCOBNSDJVAK-UHFFFAOYSA-N
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Description

5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H11ClFN3OS2 and its molecular weight is 403.87. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Compounds related to 5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide have shown potential in anticancer applications. A study involving the synthesis of compounds like 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives, which are structurally similar, demonstrated significant inhibitory activity against various cancer cell lines, particularly those containing thiazolidinone ring or thiosemicarbazide moiety in their structures (Atta et al., 2021). This highlights the potential of such compounds in the development of new anticancer drugs.

Antimicrobial Activity

Certain derivatives of the compound, particularly those involving triazole formations, have been studied for their antimicrobial properties. For instance, the synthesis of 1,2,4-triazoles starting from isonicotinic acid hydrazide and their subsequent evaluation for antimicrobial activities revealed that many of these compounds exhibited good or moderate antimicrobial activity (Bayrak et al., 2009). This suggests a potential role for such compounds in combating microbial infections.

Fluorescence and Detection Applications

Derivatives of this compound have also been studied for their fluorescence properties. A study involving organic fluorophores, including compounds with structural similarities to the aforementioned chemical, demonstrated significant fluorescence properties (Shi et al., 2016). These properties could be leveraged in various applications such as bioimaging and sensing technologies.

Pharmacological Evaluation

Further pharmacological evaluations of related compounds have shown a variety of potential applications. For instance, the synthesis and pharmacological evaluation of newer thiazolo [3,2-a] pyrimidines for anti-inflammatory and antinociceptive activity revealed significant activities in these areas, highlighting the potential for developing new therapeutic agents (Alam et al., 2010).

properties

IUPAC Name

5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClFN3OS2/c19-15-7-6-14(25-15)17(24)23(10-11-3-2-8-21-9-11)18-22-16-12(20)4-1-5-13(16)26-18/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYLCOBNSDJVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(S4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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